molecular formula C8H12N2O2 B1376728 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione CAS No. 90197-34-5

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

Cat. No.: B1376728
CAS No.: 90197-34-5
M. Wt: 168.19 g/mol
InChI Key: GLSCDZISIMJMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a cyclic imide compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a cyclopropyl and an ethyl group attached to the imidazolidine-2,4-dione core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazolidine-2,4-dione to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-5-methylimidazolidine-2,4-dione
  • 5-Cyclopropyl-5-propylimidazolidine-2,4-dione
  • 5-Cyclopropyl-5-butylimidazolidine-2,4-dione

Uniqueness

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may confer specific properties that are not observed in similar compounds with different substituents .

Properties

IUPAC Name

5-cyclopropyl-5-ethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-8(5-3-4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSCDZISIMJMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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